
N-Benzyldiethylamine-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Benzyldiethylamine-d4 is a deuterated derivative of N-Benzyldiethylamine, which is an organic compound with the molecular formula C11H17N. The deuterated form, this compound, is used primarily in scientific research as a labeled compound for various analytical and synthetic purposes. It is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, which makes it useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
準備方法
Synthetic Routes and Reaction Conditions
N-Benzyldiethylamine-d4 can be synthesized through the reaction of diethylamine with benzyl alcohol under specific conditions. The reaction typically involves the use of a catalyst and may require an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{OH} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{N(C}_2\text{H}_5\text{)}_2 ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the deuterated compound. Techniques such as distillation, crystallization, and chromatography are commonly employed to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
N-Benzyldiethylamine-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
N-Benzyldiethylamine-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Used in the synthesis of labeled compounds for various industrial applications, including the development of new materials and chemicals.
作用機序
The mechanism of action of N-Benzyldiethylamine-d4 involves its interaction with molecular targets through its amine functional group. The deuterium atoms in the compound provide a unique signature in NMR and mass spectrometry, allowing researchers to track its behavior in complex systems. The compound can interact with enzymes, receptors, and other biomolecules, providing insights into their function and activity.
類似化合物との比較
N-Benzyldiethylamine-d4 can be compared with other similar compounds such as:
N,N-Diethylbenzylamine: Similar structure but without deuterium labeling.
N,N-Dimethylbenzylamine: Contains methyl groups instead of ethyl groups.
N-Benzyl-N-ethylamine: Contains one ethyl group and one benzyl group.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for analytical techniques like NMR and mass spectrometry. This labeling allows for precise tracking and analysis of the compound in various research applications, providing valuable data that cannot be obtained with non-labeled analogs.
Conclusion
This compound is a valuable compound in scientific research, offering unique properties due to its deuterium labeling Its applications span across chemistry, biology, medicine, and industry, making it a versatile tool for researchers
特性
分子式 |
C11H17N |
|---|---|
分子量 |
167.28 g/mol |
IUPAC名 |
N-benzyl-1,1-dideuterio-N-(1,1-dideuterioethyl)ethanamine |
InChI |
InChI=1S/C11H17N/c1-3-12(4-2)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3/i3D2,4D2 |
InChIキー |
ZWRDBWDXRLPESY-KHORGVISSA-N |
異性体SMILES |
[2H]C([2H])(C)N(CC1=CC=CC=C1)C([2H])([2H])C |
正規SMILES |
CCN(CC)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


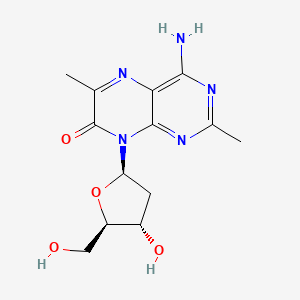
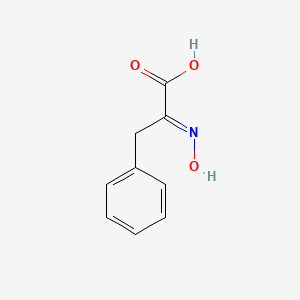
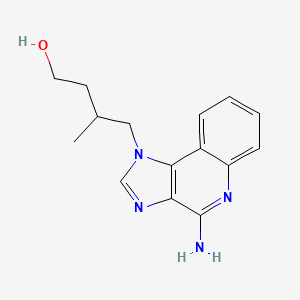
![1-[2-(4-methoxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13854038.png)
![5-chloro-2-[(2,5-dichloropyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B13854043.png)
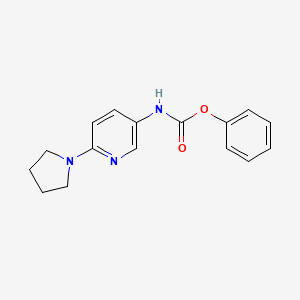
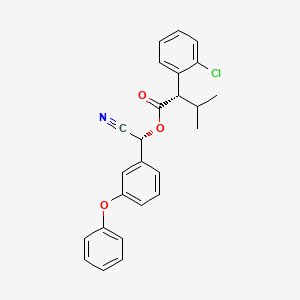
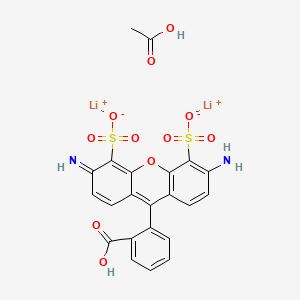



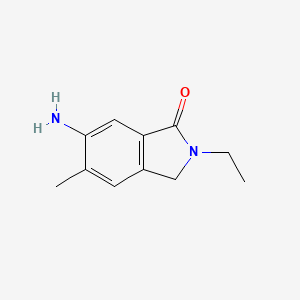
![N,N'-(7-Hydroxy-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diyl)dipropionamide](/img/structure/B13854089.png)

